Avanafil impurity 26

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance or product. veeprho.comglobalpharmatek.com This process is not merely a quality control measure but a fundamental component of drug development that ensures the safety, efficacy, and stability of medications. biomedres.us

The presence of impurities, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product. jpionline.orggrace.com Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.usnih.gov Others may reduce the stability of the drug, leading to a shorter shelf life and the formation of degradation products that could be harmful or reduce the drug's effectiveness. chemicea.comgrace.com The presence of impurities can also alter the physical and chemical properties of the drug substance, potentially affecting its therapeutic performance. musechem.com Therefore, rigorous impurity control is paramount to safeguard patient health and ensure the drug performs as intended. grace.compharmaffiliates.com

Recognizing the potential risks associated with impurities, regulatory bodies worldwide have established strict guidelines for their control. chemicea.com Key international guidelines are provided by the International Council for Harmonisation (ICH), which outlines thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. ich.orgeuropa.eufda.gov For instance, the ICH Q3A and Q3B guidelines provide a framework for controlling organic impurities. uspnf.comeuropa.eu These mandates require pharmaceutical manufacturers to conduct thorough impurity profiling and demonstrate that the levels of impurities in their products are within safe and acceptable limits. chemicea.com Adherence to these regulatory standards is a prerequisite for drug approval and marketing. chemicea.comglobalpharmatek.com

Contextualization of Avanafil (B1665834) as an Active Pharmaceutical Ingredient

Avanafil is an active pharmaceutical ingredient used in the treatment of specific medical conditions. Its manufacturing process, like that of any synthetic drug, requires careful control to minimize the formation of impurities.

Avanafil is classified as a phosphodiesterase type 5 (PDE5) inhibitor. medlineplus.govhims.com This class of drugs works by increasing blood flow to specific areas of the body. medlineplus.gov It is primarily used for the treatment of erectile dysfunction. medlineplus.govrxlist.comdrugs.com

The synthesis of Avanafil is a multi-step chemical process where various reagents and intermediates are used. rsc.org This creates the potential for the formation of process-related impurities. rsc.org Additionally, degradation of the Avanafil molecule can lead to other impurities. tga.gov.au Given the stringent safety and quality requirements for pharmaceuticals, controlling impurities in the manufacturing of Avanafil is crucial. tga.gov.au This involves a deep understanding of the synthesis route to predict and identify potential impurities, followed by the development of analytical methods to detect and quantify them. rsc.org Studies have been conducted to investigate potential genotoxic impurities in Avanafil, highlighting the proactive approach required to ensure its safety. researcher.lifersc.orgresearchgate.net

Definition and Classification of Avanafil Impurity 26 within Pharmaceutical Impurity Categories

This compound is a specific chemical entity that can be present in the final Avanafil drug substance.

Based on regulatory guidelines, impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents. ich.org Organic impurities are the most common and can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org

This compound is chemically identified as (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. synzeal.comcleanchemlab.com This compound is classified as an organic impurity related to the Avanafil manufacturing process. It is used as a reference standard for analytical method development and validation to ensure the quality control of Avanafil. synzeal.comcleanchemlab.com

Organic Impurities

Organic impurities are the most common type of impurity found in drug substances and can arise during the manufacturing process or upon storage. cleanchemlab.comkmpharma.in They are often structurally related to the drug substance and can include starting materials, by-products, intermediates, and degradation products. qcsrm.comaozeal.com Reagents, ligands, and catalysts used in the synthesis of the API can also be sources of organic impurities. aozeal.comqcchemical.com According to ICH Q3A guidelines, organic impurities should be identified and characterized when they are present at levels at or above 0.1%. qcchemical.com

Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the manufacturing of an API. o2hdiscovery.co These are a subset of organic impurities and include residual starting materials, synthetic intermediates that failed to fully react, and by-products from unintended side reactions. cymitquimica.comweblivelink.com The impurity profile can be significantly influenced by the synthetic route, reaction conditions, and purification methods employed. cleanchemlab.com For example, studies on Avanafil have identified several process-related impurities, which were subsequently synthesized and used to develop analytical methods for quality control. cymitquimica.comchembuyersguide.com

Degradation Products

Degradation products result from the chemical breakdown of the drug substance over time. weblivelink.com This degradation can be triggered by exposure to environmental factors such as light, heat, or humidity, or through interaction with other components in the drug product, like excipients. qccstandards.comsynzeal.comcleanchemlab.com Common degradation pathways include hydrolysis, oxidation, photolysis, and thermolysis. o2hdiscovery.cosynzeal.comkaryalaboratories.com Stability studies are performed under stressed conditions (e.g., high temperature, acid/base hydrolysis, oxidation) to identify potential degradation products and develop stability-indicating analytical methods. axios-research.comcleanchemlab.com

Product-Related Impurities

The term "product-related impurities" is most formally defined in the context of biologics under ICH Q6B guidelines, referring to molecular variants of the desired product formed during manufacturing and storage. chemicalbook.in These can include truncated forms, modified forms, and aggregates. chemicalbook.in While less formally categorized for small-molecule drugs like Avanafil, the concept can extend to impurities that are structurally very similar to the drug substance, such as isomers or degradation products that differ only slightly from the parent molecule. chemicalbook.in Isolating and characterizing these impurities is essential to understand their potential impact on the product's properties. chemicalbook.in

Research Objectives and Scope for this compound

Due to the conflicting identity of "this compound," specific research objectives for this compound cannot be definitively stated. However, the general objectives for studying any pharmaceutical impurity, including one designated as this compound, are well-established.

The primary purpose for synthesizing and supplying a reference standard for an impurity like this compound is for use in analytical method development and validation. cleanchemlab.comqccstandards.com This allows for the accurate detection and quantification of the impurity in commercial batches of the Avanafil drug substance. The availability of a characterized impurity standard is essential for:

Quality Control (QC): To ensure that levels of the impurity in the final API are below the limits set by regulatory authorities. cleanchemlab.comqccstandards.com

Method Validation: To validate analytical procedures (e.g., HPLC) for specificity, linearity, accuracy, and precision in quantifying the impurity. cleanchemlab.comqccstandards.com

Stability Studies: To monitor the potential formation of the impurity over the shelf-life of the drug product.

The scope of research on any given impurity involves its isolation from the API or its independent chemical synthesis. Following this, its structure is unequivocally confirmed using spectroscopic techniques such as NMR spectroscopy and mass spectrometry. Once a confirmed reference standard is available, it can be used in the quality control of the API as required by regulatory agencies to ensure product safety and efficacy. cymitquimica.comchembuyersguide.com

Conflicting Data on this compound

The core issue preventing a focused analysis is the lack of a single, universally accepted chemical structure for "this compound." The following tables summarize the contradictory data provided by various chemical reference standard suppliers.

| Attribute | Value |

|---|---|

| Chemical Name | (s)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| Molecular Formula | C23H27N7O2 |

| Molecular Weight | 433.5 |

| CAS Number | Not Available |

| Sources | SynZeal, Cleanchem laboratories, o2h discovery, KM Pharma Solution cleanchemlab.como2hdiscovery.cokmpharma.inqccstandards.com |

| Attribute | Value |

|---|---|

| Chemical Name | Not Provided |

| Molecular Formula | C30H30Cl2N6O7 |

| Molecular Weight | 657.51 |

| CAS Number | Not Available |

| Sources | Axios Research, TLC Pharmaceutical Standards, KARYA LABORATORIES, CymitQuimica chembuyersguide.comqcchemical.comweblivelink.comsynzeal.com |

| Attribute | Value |

|---|---|

| Chemical Name | Not Provided |

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 358.39 |

| CAS Number | 2250242-42-1 |

| Sources | Chemicalbook.in, AOZEAL.COM, Quality Control Chemicals (QCC) aozeal.comaozeal.comcymitquimica.comqccstandards.com |

| Attribute | Value |

|---|---|

| Chemical Name | Not Provided |

| Molecular Formula | C18H23N5O3 |

| Molecular Weight | 357.41 |

| CAS Number | 2250243-09-3 |

| Sources | Quality Control Chemicals (QCC) qcsrm.comqccstandards.comchemicalbook.in |

This discrepancy underscores a significant issue in the supply chain of non-pharmacopeial reference standards. Without a unifying, scientifically published report or a monograph from a major pharmacopeia (e.g., USP, EP) to serve as a definitive reference, the designation "this compound" remains ambiguous and its use in a research or quality control setting is fraught with potential error.

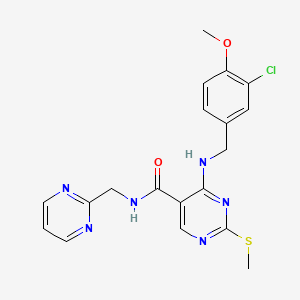

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Sources of Avanafil Impurity 26

Mechanistic Elucidation of Impurity Formation

The precise chemical structure of "Avanafil impurity 26" is not explicitly detailed in the provided search results. However, general principles of impurity formation in complex organic syntheses, like that of avanafil (B1665834), can be applied to postulate its origins. Impurities can arise from a variety of sources, including starting materials, intermediates, by-products, and degradation products. google.comrsc.org

Proposed Reaction Mechanisms Leading to this compound

While a specific reaction mechanism for this compound is not available, the synthesis of avanafil involves several key reactions where impurities can form. The synthesis of avanafil typically involves the coupling of a pyrimidine (B1678525) carboxylic acid derivative with an amine. rsc.orgrsc.org Potential side reactions that could lead to impurity formation include:

Incomplete Reactions: If the primary coupling reaction does not proceed to completion, unreacted starting materials or intermediates could be carried through the process and be identified as impurities. rsc.org

Side Reactions of Activated Intermediates: The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) can lead to the formation of reactive intermediates. rsc.orgresearchgate.net These intermediates, if not properly controlled, can react with other species in the reaction mixture to form by-products.

Degradation: Avanafil itself can degrade under certain conditions, leading to the formation of impurities. ekb.egresearchgate.net Studies have shown that avanafil is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. ekb.egakjournals.comresearchgate.net

Identification of Key Intermediates and By-products in Avanafil Synthesis Relevant to Impurity 26 Formation

The synthesis of avanafil involves several key intermediates. One crucial intermediate is 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid. rsc.org Another is (S)-2-(hydroxymethyl)pyrrolidine. The final step typically involves the amidation of the carboxylic acid with 2-(aminomethyl)pyrimidine. nih.gov

Several process-related impurities of avanafil have been identified and characterized, designated as Imp-A, Imp-B, Imp-C, and Imp-D. rsc.orgnih.gov Imp-A is an unreacted intermediate from the final condensation step. rsc.org Imp-B arises from impurities present in the starting materials. rsc.org Imp-C is formed through hydrolysis and subsequent amidation of a synthetic intermediate. rsc.org Imp-D is the product of an esterification reaction between avanafil and the intermediate M6. rsc.orgnih.gov It is plausible that "this compound" could be one of these identified impurities or another, as yet uncharacterized, by-product arising from similar mechanistic pathways. For instance, the use of HOBT containing trace amounts of hydrazine (B178648) can lead to the formation of potentially genotoxic impurities with hydrazide structures. rsc.orgrsc.orgresearchgate.netnih.gov

Influence of Synthetic Route and Process Parameters on Impurity 26 Generation

The choice of synthetic route and the precise control of process parameters are critical in minimizing the formation of impurities like this compound. scispace.com

Raw Material and Reagent Quality

The purity of starting materials and reagents is a fundamental factor in controlling the impurity profile of the final API. rsc.orggoogle.com Impurities present in raw materials can be carried through the synthesis and may even react to form new impurities. google.com For example, the presence of hydrazine in HOBT is a known source of genotoxic impurities in avanafil synthesis. rsc.orgrsc.orgnih.govresearchgate.net Therefore, stringent quality control of all raw materials, including intermediates and reagents, is essential. google.com

Reaction Conditions (e.g., temperature, pH, time, solvents)

The conditions under which a chemical reaction is performed can significantly influence the formation of by-products and impurities. nih.govrsc.org

| Parameter | Influence on Impurity Formation |

| Temperature | Elevated temperatures can accelerate side reactions and degradation, leading to increased impurity levels. ekb.eg Conversely, some reactions require specific temperature control to ensure selectivity and minimize by-product formation. |

| pH | The pH of the reaction medium can affect the stability of both reactants and products. ekb.eg Avanafil's solubility is pH-dependent, being more soluble in acidic conditions. tga.gov.au Adjusting the pH is a common strategy in both reaction and purification steps. google.comnih.gov |

| Time | Extended reaction times can sometimes lead to the formation of degradation products or further reactions of the desired product. ekb.eg |

| Solvents | The choice of solvent can influence reaction rates and selectivity. It is also a critical factor in purification processes like crystallization. google.com |

This table is based on general principles of chemical synthesis and findings from studies on avanafil and other APIs.

Forced degradation studies on avanafil have shown significant degradation under acidic, oxidative, and thermal stress, highlighting the importance of controlling these parameters. ekb.egakjournals.com

Purification and Isolation Procedures

The final stages of API manufacturing, purification and isolation, are crucial for removing impurities. google.com Techniques such as crystallization, chromatography, and extraction are employed to achieve the desired purity. google.comgoogle.com The choice of solvent and conditions for these procedures must be carefully optimized to effectively remove specific impurities without degrading the API. google.comnewdrugapprovals.org For example, recrystallization from a suitable solvent is a common method to purify crude avanafil. google.comgoogle.com The development of robust analytical methods, such as HPLC, is essential for monitoring the effectiveness of purification and ensuring the final product meets the required quality standards. akjournals.comresearchgate.net

Degradation Pathways and Stability Considerations for Avanafil Leading to Impurity Formation

Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, can undergo degradation when subjected to various environmental stresses, leading to the formation of multiple impurities. researchgate.netarabjchem.org The molecular structure of Avanafil possesses several functional groups, including an amide, an aryl-chloro group, and a hydroxide (B78521) group, which are susceptible to chemical transformation. researchgate.netarabjchem.org Degradation can occur through mechanisms such as hydrolysis, nucleophilic substitution, dechlorination, and bond cleavage when exposed to energy sources like light or heat. researchgate.net Comprehensive stress testing has indicated that Avanafil is particularly susceptible to degradation in the presence of light, moisture, and high temperatures, underscoring the need for proper storage conditions below 25°C with protection from light and moisture. arabjchem.org

Forced Degradation Studies of Avanafil

Forced degradation, or stress testing, is a critical component in pharmaceutical development, designed to identify the likely degradation products that could arise during the shelf life of a drug product. ekb.eg These studies involve exposing the drug substance to conditions more extreme than those used in accelerated stability testing, such as high heat, humidity, and exposure to acidic, alkaline, and oxidizing agents. researchgate.netresearchgate.net Such testing helps in elucidating the degradation pathways and in developing and validating stability-indicating analytical methods capable of separating and quantifying the drug from its impurities. ekb.egresearchgate.net Extensive forced degradation studies on Avanafil have been conducted in line with International Conference on Harmonization (ICH) guidelines, revealing its degradation profile under hydrolytic, oxidative, thermal, and photolytic stress and leading to the characterization of numerous degradation products (D.P.s). researchgate.netarabjchem.org

Under acidic conditions, Avanafil has been shown to undergo significant degradation. Studies have employed conditions such as refluxing in 1 N hydrochloric acid (HCl) at temperatures between 60°C and 80°C, or using 5 N HCl at 65°C to 100°C for up to 45 hours. arabjchem.orgekb.egresearchgate.net The extent of degradation observed in these studies ranged from approximately 21.7% to 25.6%. arabjchem.org A primary degradant identified under acidic stress is known as the "acid impurity". researchgate.netresearchgate.net More detailed analyses have characterized several specific degradation products, including D.P. I, D.P. III, D.P. IV, D.P. VIII, D.P. XI, D.P. XIII, and D.P. XIV. researchgate.net The formation of D.P. I, which has a mass-to-charge ratio (m/z) of 450, and another species referred to as related compound 2 (m/z 393), have been clearly observed under acidic hydrolysis. arabjchem.orgmdpi.com

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Identified | Reference |

| Acidic Degradation | 1 N HCl, 60-80°C | - | D.P. I, III, IV, VIII, XI, XIII, XIV | researchgate.netarabjchem.org |

| 5 N HCl, 65°C | 24 h | Acid Impurity | researchgate.netresearchgate.net | |

| 1 M HCl, 80°C | 24 h | Related Compound 2 (m/z 393) | mdpi.com |

In alkaline environments, Avanafil also shows susceptibility to degradation. Research conditions have included refluxing the drug in 1 N sodium hydroxide (NaOH) at temperatures of 60°C, 70°C, and 80°C, with degradation levels observed between 20.0% and 25.0%. arabjchem.org Another study noted measurable degradation after 24 hours in 1 N NaOH at 40°C. ijpda.org The profile of degradation products formed under alkaline stress is largely similar to that seen in acidic conditions. Common degradation products include D.P. I, D.P. III, D.P. IV, D.P. VIII, D.P. XI, D.P. XIII, and D.P. XIV. researchgate.net However, an additional product, D.P. XV, was identified specifically under alkaline stress. researchgate.net Related compound 2 (m/z 393) was also clearly identified as a product of alkaline degradation. mdpi.com

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Identified | Reference |

| Alkaline Degradation | 1 N NaOH, 60-80°C | - | D.P. I, III, IV, VIII, XI, XIII, XIV, XV | researchgate.netarabjchem.org |

| 1 N NaOH, 40°C | 24 h | Unspecified degradant at 4.82 min | ijpda.org | |

| 1 M NaOH, 80°C | 24 h | Related Compound 2 (m/z 393) | mdpi.com |

Exposure to oxidative conditions leads to the formation of a distinct set of impurities. These studies typically involve treating Avanafil with hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 1% to 30%) at room temperature. arabjchem.orgresearchgate.netresearchgate.net The total degradation has been reported to be in the range of 16.25% to 30.52%. arabjchem.org The degradation products identified specifically under oxidative stress are D.P. VI and D.P. XII, in addition to the commonly found D.P. XIII and D.P. XIV. researchgate.net The formation of D.P. XII is believed to occur via oxidation by the peroxide, whereas D.P. VI may result from the addition of a chlorine atom. arabjchem.org Another study reported an unknown impurity at a relative retention time of approximately 0.70. researchgate.netresearchgate.net

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Identified | Reference |

| Oxidative Degradation | 1%, 6%, 10% H₂O₂, Room Temp. | - | D.P. VI, XII, XIII, XIV | researchgate.netarabjchem.org |

| 5% H₂O₂, 25°C | 5 h | Unknown impurity at RRT ~0.70 | researchgate.netresearchgate.net |

Thermal stress, involving the exposure of Avanafil to high temperatures, also induces degradation. A common condition for thermal stress testing is heating the solid drug at 105°C for 6 hours. researchgate.netresearchgate.net Under these conditions, the degradation of Avanafil was found to be between 28.0% and 28.5%. arabjchem.org The degradation products identified include D.P. II, D.P. V, D.P. IX, D.P. XIII, and D.P. XIV. researchgate.net It has been noted that the degradation pattern observed under thermal stress is similar to that found in photolytic degradation studies. researchgate.netarabjchem.org

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Identified | Reference |

| Thermal Degradation | Dry Heat, 105°C | 6 h | D.P. II, V, IX, XIII, XIV | researchgate.netresearchgate.netresearchgate.net |

Avanafil has demonstrated sensitivity to light, particularly when in a liquid state. tga.gov.au Photostability studies are conducted according to ICH Q1B guidelines, which involve exposing the drug to a combination of UV and visible light. researchgate.nettga.gov.au Under these conditions, the degradation of Avanafil has been measured in the range of 22.39% to 28.96%. arabjchem.org Photolytic degradation yields a specific set of impurities, including D.P. II, D.P. V, D.P. VII, D.P. X, D.P. XIII, and D.P. XIV. researchgate.net Several of these were identified as new degradation products specific to photolytic stress. researchgate.net D.P. II (m/z 498) is a notable product that forms under both photolytic and thermal degradation conditions. researchgate.net

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Identified | Reference |

| Photolytic Degradation | Light exposure per ICH Q1B | - | D.P. II, V, VII, X, XIII, XIV | researchgate.netarabjchem.org |

Humidity/Hydrolytic Degradation

The molecular structure of Avanafil contains functional groups, such as an amide group, that are susceptible to hydrolysis. researchgate.net This chemical reaction, involving the interaction with water, can lead to the formation of degradation products.

Comprehensive stress studies have indicated that Avanafil is prone to degradation in the presence of moisture. researchgate.netresearchgate.net One of the degradation pathways involves amide hydrolysis. researchgate.netsdiarticle4.com Specifically, under hydrolytic conditions, the amide group in the Avanafil molecule can be replaced by a carboxylic acid group. sdiarticle4.comnih.gov Studies have shown that degradation of Avanafil occurs under various conditions, including acid and base hydrolysis, oxidation, and exposure to heat and humidity. akjournals.com While Avanafil was found to be stable under certain water hydrolysis conditions (65 °C for 24 hours), degradation was observed under humidity stress (90% RH for 15 days). akjournals.com This underscores the critical role of moisture in the degradation of Avanafil.

Interaction with Excipients and Container Closure Systems

The stability of a drug product is not solely dependent on the inherent stability of the API but also on its interaction with excipients and the packaging materials. paho.org

Interaction with Excipients: Excipients are inactive substances formulated alongside the API. While intended to be inert, they can sometimes interact with the drug substance, leading to the formation of impurities. ekb.egresearchgate.net For Avanafil, compatibility studies with common immediate-release excipients have been conducted. tga.gov.au Formulations of Avanafil tablets often include excipients such as mannitol, fumaric acid, hydroxypropyl cellulose, low-substituted hydroxypropyl cellulose, calcium carbonate, and magnesium stearate. tga.gov.autga.gov.au Preliminary stability studies have indicated that these chosen excipients are compatible with Avanafil under tested conditions. tga.gov.au However, the potential for interaction, especially under prolonged storage or specific environmental conditions, remains a consideration in formulation development.

Interaction with Container Closure Systems: The container closure system, which includes components like vials and stoppers, is another potential source of impurities. usp.org Leachables from these materials can be introduced into the drug product. chromatographyonline.com For solid dosage forms, the probability of elemental leaching from the container closure system is generally considered minimal. europa.eu However, for liquid and semi-solid forms, there is a higher likelihood of such interactions. europa.eu The primary packaging for Avanafil tablets is often PVC/PCTFE/Aluminium foil blisters. tga.gov.au While designed to protect the product from environmental factors, the potential for interaction between the packaging and the drug product over its shelf life must be evaluated. dgra.de

Storage Conditions and Their Impact on Impurity 26 Formation

Storage conditions, particularly temperature and humidity, play a crucial role in the chemical stability of pharmaceutical products and the formation of degradation impurities. ekb.egresearchgate.netpaho.org

Stability testing for Avanafil is conducted under various conditions as per ICH guidelines to establish a re-test period and recommended storage conditions. researchgate.net These guidelines often specify long-term storage conditions such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, as well as accelerated conditions to evaluate the impact of more severe environments. europa.eueuropa.eu

Studies have shown that Avanafil is susceptible to degradation at elevated temperatures. researchgate.netresearchgate.net Forced degradation studies have demonstrated that thermal stress (e.g., 105°C for 6 hours) can lead to the formation of impurities. akjournals.com A comprehensive stress study revealed that Avanafil is more prone to degrade in light, temperature, and moisture, necessitating proper storage conditions, typically below 25°C. researchgate.net Based on stability data, a shelf-life of 4 years with storage below 25°C has been deemed acceptable for Avanafil tablets. tga.gov.autga.gov.au

The following table summarizes the impact of different storage parameters on Avanafil degradation, which can contribute to the formation of impurities like Impurity 26.

| Storage Parameter | Condition | Impact on Avanafil | Reference |

| Humidity | 90% RH for 15 days | Degradation Observed | akjournals.com |

| Temperature | 105°C for 6 hours | Degradation Observed | akjournals.com |

| General Storage | Below 25°C | Recommended for Stability | researchgate.net |

This interactive data table allows for a clear overview of the conditions affecting Avanafil's stability.

Isolation and Characterization of Avanafil Impurity 26

Advanced Chromatographic Techniques for Isolation

The isolation of a specific impurity from a complex mixture of the API and other related substances is a challenging task that necessitates high-resolution separation techniques. For Avanafil (B1665834) impurity 26, a range of advanced chromatographic methods are employed.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in sufficient quantities for structural elucidation and for use as reference standards. While specific preparative HPLC methods for Avanafil impurity 26 are not detailed in publicly available literature, the principles of method development for related Avanafil impurities can be applied.

A typical approach involves scaling up an analytical HPLC method that demonstrates good resolution between the main component and the impurity. Key parameters that are optimized include the stationary phase, mobile phase composition, flow rate, and column dimensions. For Avanafil and its impurities, reverse-phase columns, such as C18, are commonly used. akjournals.comresearchgate.net

A gradient elution is often necessary to achieve adequate separation of all components in the mixture. akjournals.com The mobile phase typically consists of an aqueous component (such as a buffer or water with additives like trifluoroacetic acid) and an organic modifier (like acetonitrile (B52724) or methanol). akjournals.comresearchgate.net The gradient program is carefully designed to ensure that all impurities, including impurity 26, are well-resolved from the Avanafil peak and from each other. Once isolated, the collected fractions containing the impurity are concentrated to yield the purified substance.

| Parameter | Typical Value/Condition | Source |

| Column | Inertsil ODS 3 (or equivalent C18) | akjournals.comresearchgate.net |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water | akjournals.com |

| Mobile Phase B | Acetonitrile/Water mixture | akjournals.com |

| Detection | UV, typically around 245 nm | akjournals.com |

| Mode | Gradient elution | akjournals.com |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of pharmaceutical impurities. UPLC utilizes columns with sub-2 µm particles, which results in much higher separation efficiency.

A validated UPLC method for the analysis of Avanafil and its process-related impurities has been reported, which can be adapted for the detection and potential isolation of impurity 26. researchgate.netnih.govrsc.org This method provides excellent separation of various impurities within a short analysis time.

| Parameter | Reported Condition | Source |

| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) | researchgate.netnih.govrsc.org |

| Mobile Phase A | 20 mM Ammonium (B1175870) formate (B1220265) (pH 5.00) | nih.govrsc.org |

| Mobile Phase B | Acetonitrile | nih.govrsc.org |

| Column Temperature | 35 °C | researchgate.netnih.govrsc.org |

| Detection Wavelength | 239 nm (DAD) | researchgate.netnih.govrsc.org |

| Flow Rate | 0.3 mL/min | rsc.org |

The high resolution offered by UPLC is particularly beneficial for separating structurally similar impurities from the main Avanafil peak. researchgate.netnih.govrsc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mdpi.com SFC offers several advantages, including faster separations and reduced solvent consumption compared to HPLC, making it an environmentally friendly or "green" technique. southampton.ac.uk

While specific SFC methods for the isolation of this compound have not been documented, the technique is well-suited for the separation of complex mixtures of pharmaceutical compounds, including chiral and achiral separations. libretexts.orgamericanpharmaceuticalreview.com Given the structural complexity of Avanafil and its impurities, SFC could provide an alternative and efficient means of isolation. The polarity of the mobile phase in SFC can be easily tuned by adding organic modifiers (e.g., methanol, ethanol) and additives, allowing for the optimization of selectivity for closely related compounds. tandfonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that can be used for the qualitative analysis of Avanafil and its impurities. It is particularly useful for monitoring the progress of reactions and for preliminary screening of impurity profiles.

A high-performance TLC (HPTLC) method for the simultaneous determination of Avanafil and another drug has been developed, demonstrating the applicability of this technique. nih.gov For the isolation of this compound, a preparative TLC approach could be employed. This would involve applying a concentrated solution of the crude Avanafil mixture as a band onto a larger TLC plate. After development in a suitable mobile phase, the band corresponding to impurity 26 would be scraped off the plate, and the impurity extracted from the silica (B1680970) gel with an appropriate solvent.

| Parameter | Reported Condition | Source |

| Stationary Phase | Silica gel 60 F254 | nih.gov |

| Mobile Phase | Methanol:Acetone:Ammonia (8:2:0.05, v/v/v) | nih.gov |

| Detection | UV light | researcher.life |

Other Separation Methodologies

In addition to chromatographic techniques, other separation methodologies can be employed in the initial stages of purification to enrich the concentration of impurities before final purification by preparative HPLC.

Liquid-Liquid Extraction (LLE) is a useful technique for separating compounds based on their differential solubility in two immiscible liquid phases. rsc.orgresearchgate.net By carefully selecting the solvents and adjusting the pH, it may be possible to selectively extract this compound from a solution containing the API and other impurities.

Column Chromatography using silica gel is a classical and widely used method for the purification of organic compounds. mdpi.com While it may not provide the high resolution of HPLC, it can be a valuable tool for the initial clean-up of crude Avanafil, removing a significant portion of the main component and other less or more polar impurities, thereby simplifying the subsequent fine purification steps.

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated in a pure form, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques. This confirmation is crucial for understanding the impurity's properties and for its use as a reference standard in analytical methods.

The characterization of Avanafil impurities generally involves the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govrsc.org

Mass Spectrometry (MS) provides information about the molecular weight of the impurity and can also offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including 1H NMR and 13C NMR, is the most powerful technique for the definitive structural elucidation of organic molecules. rsc.org 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton of the molecule. Advanced 2D NMR techniques can be used to establish the complete structure of the impurity.

While the specific spectroscopic data for this compound is not publicly available, the general approach to characterizing Avanafil impurities involves obtaining and interpreting these spectra to confirm the proposed structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments are employed to provide a detailed map of the proton and carbon skeletons, as well as their connectivity.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. Key signals in the spectrum help to identify the different functional groups and their relative positions within the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts in the ¹³C NMR spectrum are indicative of the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, further confirming the structural fragments of this compound.

Table 1: NMR Data for this compound

| Technique | Observed Chemical Shifts (ppm) and Couplings (Hz) | Interpretation |

|---|---|---|

| ¹H NMR | Specific signals corresponding to aromatic protons, methylene (B1212753) groups, and the hydroxymethyl group on the pyrrolidine (B122466) ring are observed. | The data confirms the presence of the pyrimidine (B1678525), benzyl (B1604629), and pyrrolidine moieties. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons are identified. rsc.org | The carbon skeleton is consistent with the proposed structure of the impurity. rsc.org |

| 2D NMR | Correlations between adjacent protons and between protons and their directly attached carbons are established. | Confirms the connectivity and finalizes the assignment of all proton and carbon signals. |

Mass Spectrometry (MS, LC-MS, LC-MS/MS, LCMS-IT-TOF)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are utilized to characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to separate the impurity from the main drug substance and other impurities before it enters the mass spectrometer. rsc.org This technique provides the molecular weight of the impurity. rsc.org Studies have utilized LC-MS to infer the structures of Avanafil impurities, which are then confirmed by synthesis and further spectroscopic analysis. rsc.orgcolab.ws

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and helps in its structural elucidation. researchgate.net

LCMS-IT-TOF (Liquid Chromatography Mass Spectrometry-Ion Trap-Time of Flight): This high-resolution mass spectrometry technique provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity with a high degree of confidence. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Key Findings | Interpretation |

|---|---|---|

| LC-MS | Provides the molecular ion peak, indicating the molecular weight of the impurity. rsc.org | The molecular weight is a critical piece of data for proposing a chemical formula. |

| LC-MS/MS | Generates a specific fragmentation pattern for the impurity. researchgate.net | The fragmentation pattern helps to identify the different structural components and their linkages. |

| LCMS-IT-TOF | Delivers high-resolution mass data for the molecular ion and its fragments. nih.gov | Allows for the precise determination of the elemental composition, confirming the molecular formula. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups. The structural characterization of Avanafil and its impurities is supported by IR spectroscopy. tga.gov.au

Table 3: IR Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | Broad band around 3300-3500 |

| N-H (amine/amide) | Around 3300-3500 |

| C=O (amide) | Strong absorption around 1650 |

| C=N, C=C (aromatic) | 1500-1600 |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The UV spectrum of this compound is characterized by its maximum absorption wavelength (λmax). The characterization of Avanafil and its impurities is supported by UV spectroscopy. tga.gov.au The maximum absorption wavelength for Avanafil has been reported at various values, including 238 nm and 245 nm, depending on the solvent and conditions. akjournals.comcrsubscription.com Studies have also utilized UV spectrophotometry for the determination of Avanafil, with measurements taken at 245 nm and 285 nm. nih.goviapchem.org

Table 4: UV Spectroscopy Data for this compound

| Parameter | Value | Interpretation |

|---|

| λmax | Typically observed in the range of 230-290 nm. | Consistent with the presence of pyrimidine and benzyl chromophores in the structure. |

X-ray Diffraction (XRD) for Stereochemical Configuration

X-ray diffraction (XRD) on a single crystal of the compound provides the most definitive evidence for its three-dimensional structure, including its stereochemistry. For chiral molecules like this compound, which contains a stereocenter in the pyrrolidine ring, XRD is crucial for determining the absolute configuration (R or S). The stereochemical configuration of Avanafil itself was determined by XRD. tga.gov.au Powder X-ray diffraction (PXRD) is also used to analyze the crystalline structure of Avanafil. nih.gov

Structural Elucidation of this compound

The culmination of data from the various spectroscopic techniques allows for the complete structural elucidation of this compound.

Confirmation of Chemical Structure

The chemical name for this compound is (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. synzeal.comcleanchemlab.com The comprehensive analytical data obtained from NMR, mass spectrometry, IR, and UV spectroscopy, combined with X-ray diffraction for stereochemical confirmation, provides unequivocal proof of this structure. akjournals.comnih.gov The structural confirmation is often further solidified by synthesizing the proposed impurity structure and comparing its analytical data with that of the isolated impurity. rsc.orgcolab.ws

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Avanafil |

| This compound |

Determination of Stereochemical Configuration

This compound possesses a single chiral center at the C2 position of the pyrrolidine ring. The stereochemical identity of this center is crucial as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The accepted chemical name specifies the impurity as the (S)-enantiomer. synzeal.com

While specific experimental data for the stereochemical determination of this compound is not widely available in public literature, the methodology for the parent compound, Avanafil, provides a strong precedent. The absolute configuration of Avanafil, which also contains the (S)-2-(hydroxymethyl)pyrrolidin-1-yl moiety, was definitively determined by X-ray Diffraction (XRD). tga.gov.au This powerful analytical technique provides the three-dimensional structure of a crystalline compound, allowing for the unambiguous assignment of the absolute configuration of all chiral centers. nih.gov

In the absence of a crystalline sample suitable for XRD, the stereochemical configuration can be determined or confirmed using chiral chromatography. A validated chiral HPLC method can separate the (S)- and (R)-enantiomers, and the identity of the peak corresponding to the (S)-enantiomer can be confirmed by analyzing a sample synthesized from a starting material of known (S)-configuration, such as (S)-pyrrolidin-2-ylmethanol. Such methods are essential for controlling the stereochemical purity of both the API and its impurities. tandfonline.com

Table 1: Methods for Stereochemical Determination

| Method | Principle | Application to this compound |

|---|---|---|

| X-ray Diffraction (XRD) | Provides the 3D structure of a crystalline molecule, allowing for unambiguous assignment of absolute stereochemistry. | Considered the definitive method. Used for the parent Avanafil API. tga.gov.au Plausible for Impurity 26 if a suitable crystal can be obtained. |

| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. | A practical method for quantifying stereoisomeric purity and confirming the identity of the (S)-enantiomer against a reference standard. |

| NMR Spectroscopy | Using chiral shift reagents or derivatizing agents can allow for the differentiation of enantiomers. | Can be used as a complementary technique to chromatographic methods. |

Synthesis of this compound for Reference Standard Preparation

The availability of pure reference standards for impurities is a regulatory requirement for the validation of analytical methods. synzeal.com These standards are used to confirm the identity of impurities detected in the API and to accurately quantify their levels. This compound is not commercially available as a standard but is offered as a custom synthesis product by specialized chemical suppliers for this purpose. synzeal.com

A specific, published synthetic route for this compound is not available. However, a plausible synthesis can be inferred from known methods for preparing pyrimidine-5-carboxamide derivatives and the synthesis of Avanafil itself. nih.govacs.org The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

A potential synthetic approach would mirror the final steps of Avanafil synthesis but with a modified starting material. The core of the molecule is the pyrimidine-5-carboxamide scaffold. The synthesis could conclude with an amidation reaction, coupling the carboxylic acid intermediate, (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)pyrimidine-5-carboxylic acid, with 2-(aminomethyl)pyrimidine. The carboxylic acid intermediate itself would be prepared by reacting a di-substituted pyrimidine with (S)-pyrrolidin-2-ylmethanol and 4-methylbenzylamine (B130917).

The key steps would likely be:

Formation of the pyrimidine core: Starting from a suitable pyrimidine derivative.

Sequential nucleophilic substitution: Introducing the (S)-2-(hydroxymethyl)pyrrolidin-1-yl and 4-methylbenzylamino moieties onto the pyrimidine ring.

Amide bond formation: Coupling the resulting carboxylic acid intermediate with 2-(aminomethyl)pyrimidine using a suitable coupling agent (e.g., EDCI, HOBT) to form the final Impurity 26 molecule.

The purification of the final product would be achieved through techniques like column chromatography and recrystallization to ensure the high purity required for a reference standard.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Structure |

|---|---|

| Avanafil | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| This compound | (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methylbenzyl)amino)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| (S)-pyrrolidin-2-ylmethanol | (S)-2-Hydroxymethylpyrrolidine |

| 4-methylbenzylamine | (4-Methylphenyl)methanamine |

| 2-(aminomethyl)pyrimidine | Pyrimidin-2-ylmethanamine |

| Acetonitrile | CH₃CN |

| Trifluoroacetic acid | CF₃COOH |

| Ammonium formate | HCOONH₄ |

Analytical Methodologies for Quantification of Avanafil Impurity 26

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. For Avanafil (B1665834), this involves subjecting the drug to various stress conditions—such as acid, base, oxidation, heat, and light—to produce potential degradation products. The goal is to create a method capable of separating all these potential impurities from the main Avanafil peak, ensuring the method is specific and can be used to monitor the drug's stability over time.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Avanafil and its impurities due to its high resolution and sensitivity. The development of a robust, stability-indicating HPLC method requires careful optimization of several key parameters to achieve effective separation of all relevant compounds.

The choice of the chromatographic column is fundamental to achieving the desired separation. For Avanafil and its impurities, reversed-phase (RP) columns are predominantly used. C18 (ODS - octadecylsilane) columns are a common and effective choice, providing the necessary hydrophobicity to retain Avanafil and its related substances, allowing for their separation based on polarity differences.

Several studies have successfully employed columns like the Inertsil ODS 3 (250 mm x 4.6 mm, 3 µm) to separate Avanafil from its known process-related impurities and degradation products. The selection of a column with a smaller particle size (e.g., 3 µm) can lead to higher efficiency and better resolution between closely eluting peaks. Other C18 columns have also been utilized in various validated methods for Avanafil analysis.

Table 1: Examples of HPLC Columns Used in Avanafil Impurity Analysis

| Column Name | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Inertsil ODS 3 | 250 mm x 4.6 mm | 3 µm | |

| C18 Column | 250 mm x 4.6 mm | 5 µm |

The mobile phase composition is critical for controlling the retention and elution of Avanafil and its impurities. Optimization typically involves adjusting the organic modifier, the aqueous phase pH, and the use of buffers or ion-pairing agents to achieve optimal peak shape and resolution.

A common approach is gradient elution, where the proportion of the organic solvent (typically acetonitrile) is increased over the course of the analytical run. This allows for the elution of a wide range of compounds with varying polarities. The aqueous phase is often a buffer solution, such as potassium dihydrogen phosphate (B84403) or a dilute acid like trifluoroacetic acid (TFA), to control the pH and ensure consistent ionization of the analytes. For instance, one method utilized a mobile phase consisting of 0.1% trifluoroacetic acid and triethylamine (B128534) in water (Mobile Phase A) and a mixture of water and acetonitrile (B52724) (20:80 v/v) (Mobile Phase B) in a gradient program. The pH is a key variable, as Avanafil has pKa values of 5.5 and 12.5, influencing its retention behavior.

Table 2: Example of an Optimized HPLC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 15 |

| 5 | 15 |

| 13 | 34 |

| 27 | 38 |

| 35 | 50 |

| 45 | 50 |

| 60 | 70 |

| 65 | 70 |

| 66 | 15 |

| 75 | 15 |

Source: Adapted from research on Avanafil impurity separation.

The selection of a suitable detector is based on the physicochemical properties of the analytes. For Avanafil and its impurities, which contain chromophores, UV detection is the most common choice. A Photodiode Array (DAD) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This is advantageous for method development, allowing for the selection of the most sensitive wavelength for all compounds of interest and for assessing peak purity. The maximum absorption wavelength for Avanafil and its impurities is often found around 238-245 nm, which is typically chosen for quantification. While fluorescence detectors have also been reported for Avanafil analysis, UV/DAD remains the standard for impurity profiling.

Ultra-High Performance Liquid Chromatography (UPLC) Method Development

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in faster analysis times, improved resolution, and lower solvent consumption.

A validated UPLC method for Avanafil process-related impurities has been developed using a Waters ACQUITY HSS C18 column (50 mm x 2.1 mm, 1.8 µm). This method employed a mobile phase consisting of 20 mM ammonium (B1175870) formate (B1220265) aqueous solution (pH adjusted to 5.0) and acetonitrile. The use of a volatile buffer like ammonium formate makes the method compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification and characterization. Detection was performed using a DAD detector at 239 nm. The higher efficiency of UPLC allows for excellent separation of the main drug from its impurities in a much shorter run time compared to conventional HPLC.

Table 3: UPLC Method Parameters for Avanafil Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) | |

| Mobile Phase A | 20 mM Ammonium Formate (pH 5.0) | |

| Mobile Phase B | Acetonitrile | |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 35 °C |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal solvent consumption, making it a valuable alternative to High-Performance Liquid Chromatography (HPLC) for impurity profiling. crsubscription.comnih.gov The separation mechanism in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field. nih.gov Factors such as the analyte's charge-to-size ratio, the electro-osmotic flow (EOF), and interactions with the background electrolyte (BGE) govern the separation. googleapis.com

For the analysis of Avanafil and its related substances, a Capillary Zone Electrophoresis (CZE) method coupled with a diode array detector (DAD) has been developed and validated. researchgate.netsdiarticle4.com While specific application of this method for "Avanafil impurity 26" is not explicitly detailed in available literature, the established methodology for Avanafil provides a foundational approach.

A validated CZE method for Avanafil utilized the following conditions: researchgate.netindexcopernicus.com

Capillary: Fused silica (B1680970) capillary (58.5 cm total length, 50 cm effective length, 50 µm internal diameter).

Background Electrolyte (BGE): 100 mM acetate (B1210297) buffer at pH 3.6.

Applied Voltage: 30 kV.

Temperature: 25 °C.

Injection: Hydrodynamic injection at 50 mbar for 10 seconds.

Detection: Diode Array Detector (DAD), with specific wavelengths selected for the analytes of interest (e.g., 248 nm for Avanafil).

This CZE method demonstrated the ability to separate Avanafil from other compounds in less than 6.5 minutes, showcasing the technique's efficiency. researchgate.netsdiarticle4.com The principles of this method are directly applicable to the development of a specific quantitative analysis for this compound.

Method Validation Parameters according to ICH Guidelines (e.g., ICH Q2(R1))

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. researchgate.net The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical methods, ensuring they are specific, linear, accurate, precise, and sensitive. crsubscription.comich.org

Specificity/Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgakjournals.com For an impurity quantification method, specificity ensures that the signal measured for the impurity is free from interference. akjournals.com This is often demonstrated by spiking the drug substance or product with known impurities and showing their complete separation from each other and the main drug peak. ich.org In the absence of an impurity standard, results can be compared to a second, well-characterized analytical procedure. ich.org

For Avanafil, specificity studies have been performed by analyzing placebo samples and stressed samples (subjected to acid, base, oxidation, heat, and light) to ensure no interference from excipients or degradation products at the retention time of the impurities. researchgate.netakjournals.com Peak purity analysis using a photodiode array (PDA) detector is also employed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with other substances. researchgate.netnih.gov

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. akjournals.comeuropa.eu

For impurity quantification, the range typically spans from the limit of quantification (LOQ) to 120% or 150% of the specification limit for the impurity. ich.orgakjournals.com Linearity is commonly evaluated by a linear regression analysis of the plot of signal versus analyte concentration, with the correlation coefficient (R²) being a key indicator of the fit. nih.gov An R² value greater than 0.999 is generally considered evidence of good linearity. nih.gov

Table 1: Linearity Data for Avanafil and Related Impurities

| Compound | Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|

| Avanafil | 0.03 - 3.00 | > 0.999 |

| Impurity A | 0.03 - 2.25 | > 0.999 |

| Impurity B | 0.03 - 2.25 | > 0.999 |

| Impurity C | 0.03 - 2.25 | > 0.999 |

| Impurity D | 0.03 - 2.25 | > 0.999 |

Data synthesized from a UPLC method for process-related impurities. nih.gov

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is typically determined by applying the method to samples to which a known amount of the analyte has been added (spiking). The accuracy is then expressed as the percentage of analyte recovered. akjournals.com

According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu For Avanafil impurities, accuracy studies have been conducted by spiking impurities into the drug product at various levels, from the LOQ up to 150% of the target concentration. akjournals.com

Table 2: Accuracy Results for Avanafil Impurities

| Impurity Name | Spiked Level | Mean Recovery (%) |

|---|---|---|

| Deschloro impurity | LOQ, 50%, 100%, 150% | 87.4% - 109.2% |

| Acid impurity | LOQ, 50%, 100%, 150% | 87.4% - 109.2% |

| Dichloro impurity | LOQ, 50%, 100%, 150% | 87.4% - 109.2% |

| Dimer impurity | LOQ, 50%, 100%, 150% | 87.4% - 109.2% |

| Diamine impurity | LOQ, 50%, 100%, 150% | 87.4% - 109.2% |

Recovery values represent the range found across all tested levels for the specified impurities. akjournals.com

Precision (Repeatability, Intermediate Precision)

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:

Repeatability: Assesses precision over a short interval of time with the same analyst, equipment, and reagents. It is often determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range. ich.orgeuropa.eu

Intermediate Precision: Expresses the variation within a laboratory, considering different days, different analysts, or different equipment. akjournals.com

The precision of the method is usually expressed as the relative standard deviation (%RSD) of the series of measurements. crsubscription.com For Avanafil impurity methods, repeatability has been assessed by analyzing six samples of Avanafil tablets spiked with impurities, with the %RSD for the content of each impurity being calculated. akjournals.com

Table 3: Precision Data for Avanafil Impurities

| Parameter | Impurity | % RSD |

|---|---|---|

| Repeatability | Deschloro impurity | < 5.0 |

| Repeatability | Acid impurity | < 5.0 |

| Repeatability | Dichloro impurity | < 5.0 |

| Repeatability | Dimer impurity | < 5.0 |

| Repeatability | Diamine impurity | < 5.0 |

Data based on typical acceptance criteria for precision studies of Avanafil impurities. akjournals.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For instrumental methods, LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). Typically, a signal-to-noise ratio of 3:1 is used for estimating the LOD, and a ratio of 10:1 is used for the LOQ. akjournals.comnih.gov

Table 4: LOD and LOQ for Avanafil and Impurities

| Compound | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Avanafil | 0.01 | 0.03 |

| Impurity A | 0.01 | 0.03 |

| Impurity B | 0.01 | 0.03 |

| Impurity C | 0.01 | 0.03 |

| Impurity D | 0.01 | 0.03 |

Data from a validated UPLC method based on a signal-to-noise ratio approach. nih.gov

Table of Compound Names

| Name Mentioned in Article | Chemical or Common Name |

|---|---|

| Avanafil | 4-{[(3-Chloro-4-methoxyphenyl)methyl]amino}-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |

| This compound | Not specified in public literature |

| Deschloro impurity | Avanafil Deschloro Impurity |

| Acid impurity | Avanafil Acid Impurity |

| Dichloro impurity | Avanafil Dichloro Impurity |

| Dimer impurity | Avanafil Dimer Impurity |

| Diamine impurity | Avanafil Diamine Impurity |

Robustness

Robustness testing of an analytical method evaluates its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of Avanafil and its impurities, robustness is typically established by altering chromatographic conditions and observing the effect on the results.

Studies have demonstrated that high-performance liquid chromatography (HPLC) methods for Avanafil are robust under various conditions. akjournals.comnih.gov Key parameters are intentionally varied to assess the method's resilience. In all tested variations, the analytical methods proved to be robust, with all analytes, including the main compound and its impurities, being adequately resolved and their elution orders remaining unchanged. akjournals.com The system suitability parameters remain within the acceptable limits, confirming the method's reliability.

Table 1: Robustness Evaluation of an HPLC Method for Avanafil and its Impurities

| Parameter | Original Condition | Varied Condition | Result |

| Flow Rate | 1.2 mL/min | ± 0.2 mL/min (1.0 to 1.4 mL/min) | All analytes were adequately resolved. akjournals.com |

| Column Temperature | 45 °C | ± 5 °C (40 °C to 50 °C) | Elution order remained unchanged. akjournals.com |

| Mobile Phase B Composition | 80% Acetonitrile | ± 10% | All analytes were adequately resolved. akjournals.com |

These findings indicate that minor fluctuations in operational parameters during routine analysis are unlikely to compromise the accurate quantification of Avanafil and its related impurities. nih.govcrsubscription.com

Solution Stability and Mobile Phase Stability

The stability of both the sample solutions and the mobile phase is crucial for ensuring the accuracy and precision of analytical results over time. Instability can lead to the degradation of the analyte or impurities, resulting in erroneous quantification.

For Avanafil, the stability of standard and spiked test preparations has been evaluated by storing them at room temperature (bench top) for extended periods. akjournals.com The samples were analyzed at regular intervals, and the impurity levels were compared against freshly prepared standard solutions. The results consistently show that the solutions are stable for at least 48 hours. akjournals.com

Similarly, the mobile phase used in the chromatographic separation was tested for its stability by storing it in a tightly closed container at room temperature. The analysis of freshly prepared samples using the stored mobile phase at 24-hour intervals confirmed its stability for up to 48 hours. akjournals.com

Table 2: Solution and Mobile Phase Stability Data

| Component | Storage Condition | Duration | Outcome |

| Standard and Sample Solutions | Room Temperature | 48 hours | Stable; variability in impurity estimation within ±15%. researchgate.net |

| Mobile Phase | Room Temperature (tightly closed) | 48 hours | Stable; no significant impact on chromatographic performance. akjournals.com |

This demonstrates that samples can be prepared and queued for analysis without significant risk of degradation affecting the results within a 48-hour window.

Mass Balance Studies

Mass balance studies are an essential component of forced degradation studies, designed to ensure that the analytical method can account for the parent drug and all its degradation products. The sum of the assay value of the parent drug and the levels of all impurities and degradants should be close to 100%. This confirms that no significant degradation products are going undetected and that the method is stability-indicating.

In the context of Avanafil, forced degradation studies were conducted under various stress conditions, including acid, base, oxidation, heat, and humidity. akjournals.comresearchgate.net Significant degradation was observed under acid, oxidative, thermal, and humidity stress. researchgate.net Following exposure to these conditions, the samples were analyzed using the developed HPLC method. The mass balance was calculated by summing the percentage of the remaining Avanafil, known impurities, and all observed degradation products.

The results from these studies showed a mass balance of over 97% for all stress conditions, indicating that the analytical method effectively separates and quantifies all degradants without interference. akjournals.comresearchgate.net This high recovery confirms the stability-indicating nature of the method.

Table 3: Summary of Mass Balance Results from Avanafil Forced Degradation Study

| Stress Condition | % Assay of Avanafil | % Total Impurities & Degradants | Mass Balance (%) |

| Acid Hydrolysis (5 N HCl) | Data not specified | Data not specified | >97% akjournals.com |

| Oxidation (5% H₂O₂) | Data not specified | Data not specified | >97% akjournals.com |

| Thermal (105 °C) | Data not specified | Data not specified | >97% akjournals.com |

| Humidity (90% RH) | Data not specified | Data not specified | >97% akjournals.com |

The successful mass balance demonstrates that the method is suitable for stability studies of Avanafil drug products.

Impurity Profiling and Quantification in Avanafil Drug Substance and Drug Product

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its final formulated product. Regulatory agencies require strict control over these impurities to ensure the safety and efficacy of the medication. For Avanafil, several process-related impurities have been identified and quantified using advanced analytical techniques like ultra-high performance liquid chromatography (UPLC). nih.govresearchgate.net

Research into the Avanafil synthesis process has led to the detection of four key process-related impurities, designated as Imp-A, Imp-B, Imp-C, and Imp-D. nih.govresearchgate.net These impurities were found in several laboratory batches at varying concentrations. A newly developed gradient UPLC method was validated for its specificity, sensitivity, accuracy, and precision, proving its suitability for quality control purposes. nih.gov

The quantification of these impurities in different batches of Avanafil revealed their presence at levels that necessitate identification and control, as per ICH guidelines. scispace.com While these studies provide a detailed profile of certain process-related impurities, specific quantification data for "this compound" is not detailed in these particular publications. The focus remains on the impurities generated directly from the synthesis route under investigation. nih.govresearchgate.net

Table 4: Quantification of Process-Related Impurities in Avanafil Laboratory Batches

| Impurity | Content Detected in Batches |

| Impurity A | 0.89% scispace.com |

| Impurity B | 0.57% scispace.com |

| Impurity C | 0.57% scispace.com |

| Impurity D | 1.44% scispace.com |

Understanding the profile of these impurities is crucial for optimizing the synthesis process to minimize their formation and ensure the final API meets the required purity standards. jptcp.com

Toxicological Assessment and Safety Implications of Avanafil Impurity 26

Regulatory Framework for Toxicological Assessment of Impurities (ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the safety, quality, and efficacy of medicines. These guidelines provide a framework for the toxicological assessment of impurities in pharmaceutical products. The primary goal is to set acceptable limits for impurities and to qualify these limits based on rigorous safety data. Key guidelines governing the control of impurities include ICH Q3A, Q3B, and M7, which address impurities in new drug substances, new drug products, and genotoxic impurities, respectively. nih.govresearchgate.net

ICH Q3A (Impurities in New Drug Substances)

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. nih.govsynzeal.com It applies to the development and marketing approval stages but is often used as a general guide during clinical development. scottishmedicines.org.uk The guideline classifies impurities into organic, inorganic, and residual solvents. synzeal.comceon.rs

Organic impurities can arise from the manufacturing process or during storage and include starting materials, by-products, intermediates, and degradation products. synzeal.comdergipark.org.tr ICH Q3A(R2) establishes thresholds for reporting, identification, and qualification of these impurities based on the maximum daily dose of the drug substance. nih.gov

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established.

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. synzeal.com An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. nih.gov The guideline provides a decision tree to guide the qualification process for impurities that exceed the established threshold. nih.gov

Table 1: ICH Q3A(R2) Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidelines. nih.gov

ICH M7 (Genotoxic and Mutagenic Impurities)

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. nih.govresearchgate.net This guideline is distinct from Q3A and Q3B because it applies to all stages of clinical development and focuses specifically on impurities that can cause DNA damage, potentially leading to cancer even at very low levels. scottishmedicines.org.ukresearchgate.net

The guideline requires an assessment of mutagenic potential for all actual and potential impurities. venkatasailifesciences.com This assessment often begins with computational toxicology methods, specifically two complementary (Q)SAR systems (one expert rule-based, one statistical-based), to predict the outcome of a bacterial mutagenicity (Ames) test. tga.gov.autga.gov.au

Based on the evidence of mutagenicity and carcinogenicity, impurities are classified into one of five classes:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Alerting structure, unrelated to the drug substance structure, with no mutagenicity data.

Class 4: Alerting structure, but the alert is also present in the drug substance which has been tested and is non-mutagenic.

Class 5: No structural alert, or sufficient data to demonstrate a lack of mutagenicity. tga.gov.au

Impurities in Classes 1, 2, and 3 require control, while those in Classes 4 and 5 are treated as ordinary impurities under ICH Q3A/B. tga.gov.autga.gov.au